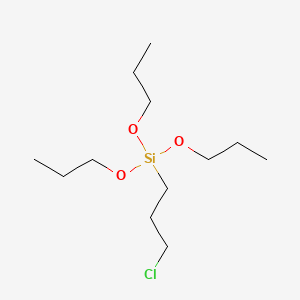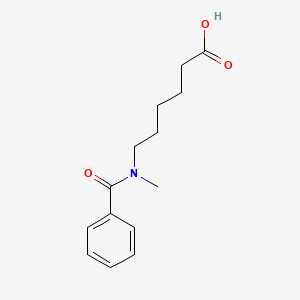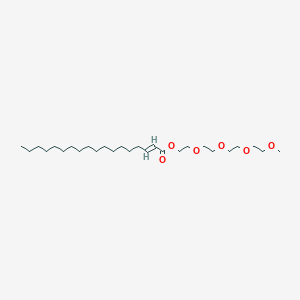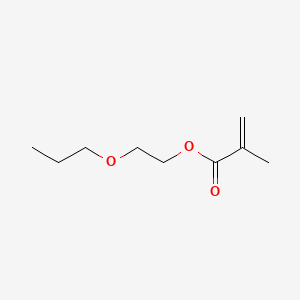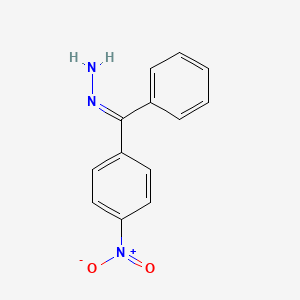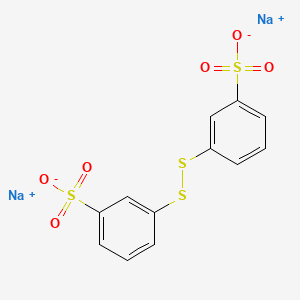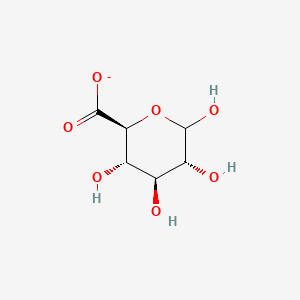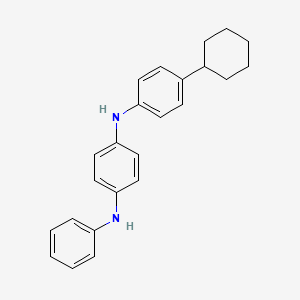
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester is an organophosphorus compound with the molecular formula C14H24ClO4P. This compound is characterized by the presence of a phosphonic acid ester group and a chlorophenoxy group, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester typically involves the reaction of 6-(4-chlorophenoxy)hexanol with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds via the formation of an intermediate, which then undergoes esterification to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphonic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding phosphonic acid derivative.
Reduction: The major product is the alcohol derivative.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential use as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to involve the modulation of signal transduction pathways and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Phosphonic acid, (4-chlorophenyl)-, diethyl ester
- Phosphonic acid, (4-bromophenyl)-, diethyl ester
- Phosphonic acid, (4-methylphenyl)-, diethyl ester
Uniqueness
Phosphonic acid, (6-(4-chlorophenoxy)hexyl)-, diethyl ester is unique due to the presence of the hexyl chain, which imparts different physical and chemical properties compared to its analogs. This structural difference can influence its reactivity, solubility, and interaction with biological molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
89210-96-8 |
|---|---|
Formule moléculaire |
C16H26ClO4P |
Poids moléculaire |
348.8 g/mol |
Nom IUPAC |
1-chloro-4-(6-diethoxyphosphorylhexoxy)benzene |
InChI |
InChI=1S/C16H26ClO4P/c1-3-20-22(18,21-4-2)14-8-6-5-7-13-19-16-11-9-15(17)10-12-16/h9-12H,3-8,13-14H2,1-2H3 |
Clé InChI |
GSNSJLNKHZFGRG-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCCCCOC1=CC=C(C=C1)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


